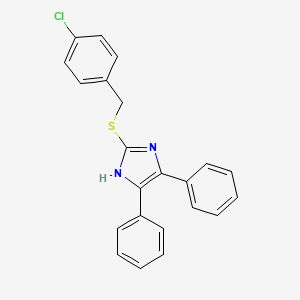![molecular formula C24H18FN7O2 B2647762 (Z)-N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-3-phenylacrylamide CAS No. 1173442-91-5](/img/no-structure.png)
(Z)-N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-3-phenylacrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(Z)-N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-3-phenylacrylamide” is a complex organic molecule. It is a derivative of the pyrazolo[3,4-d]pyrimidine class of compounds . These types of compounds have been studied for their potential antimicrobial properties .
Applications De Recherche Scientifique
Cognitive Impairment and Neurodegenerative Diseases
A study describes the discovery of potent and selective inhibitors of Phosphodiesterase 1 (PDE1) for treating cognitive impairment associated with neurodegenerative and neuropsychiatric diseases. The research led to identifying ITI-214, which exhibits picomolar inhibitory potency for PDE1 and is currently in Phase I clinical development for several indications, including cognitive deficits associated with schizophrenia and Alzheimer's disease (Li et al., 2016).
Inflammatory Conditions
Another study focused on exploiting the pyrazolo[3,4-d]pyrimidin-4-one ring system to obtain potent adenosine deaminase inhibitors, demonstrating significant efficacy in attenuating bowel inflammation in animal models of colitis (La Motta et al., 2009).
Anticancer Activity
Research on novel pyrazole derivatives has been conducted to determine their efficacy in in vitro and cytotoxicity validations. The study highlights the potential of these compounds as future COX-2 inhibitors or anti-inflammatory drugs, with implications for breast cancer treatment (Thangarasu et al., 2019).
Antimicrobial Activity
Compounds based on the pyrazolo[3,4-d]pyrimidine scaffold have been synthesized and evaluated for their antimicrobial activity against various pathogens. This research adds to the understanding of the potential use of these compounds in treating microbial infections (El-sayed et al., 2017).
Propriétés
Numéro CAS |
1173442-91-5 |
|---|---|
Nom du produit |
(Z)-N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-3-phenylacrylamide |
Formule moléculaire |
C24H18FN7O2 |
Poids moléculaire |
455.453 |
Nom IUPAC |
(Z)-N-[2-[1-(4-fluorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]-3-phenylprop-2-enamide |
InChI |
InChI=1S/C24H18FN7O2/c1-15-13-20(27-21(33)12-7-16-5-3-2-4-6-16)32(30-15)24-28-22-19(23(34)29-24)14-26-31(22)18-10-8-17(25)9-11-18/h2-14H,1H3,(H,27,33)(H,28,29,34)/b12-7- |
Clé InChI |
CYUDOQMZYZUOMS-GHXNOFRVSA-N |
SMILES |
CC1=NN(C(=C1)NC(=O)C=CC2=CC=CC=C2)C3=NC4=C(C=NN4C5=CC=C(C=C5)F)C(=O)N3 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



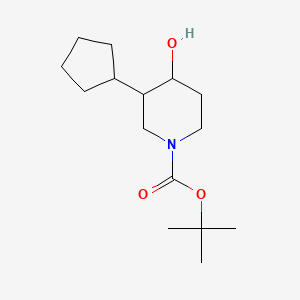

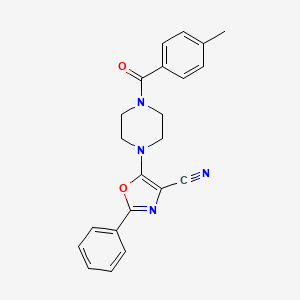
![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 5-chloro-2-methoxybenzoate](/img/structure/B2647684.png)
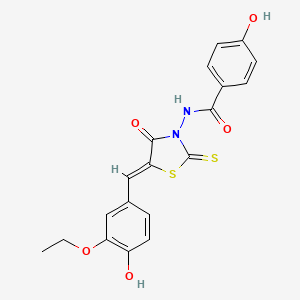



![N-[2-methoxy-5-(trifluoromethyl)phenyl]-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2647691.png)
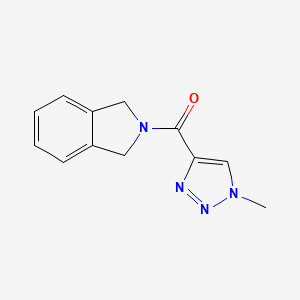
![N-(3-chloro-2-methylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2647695.png)

